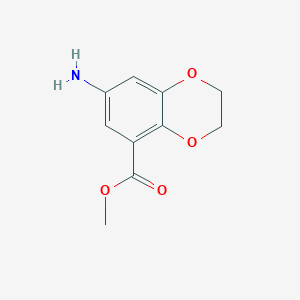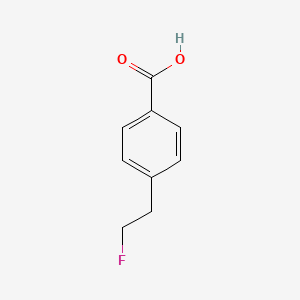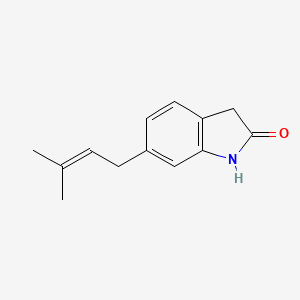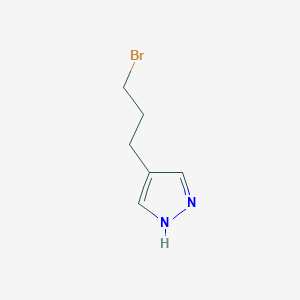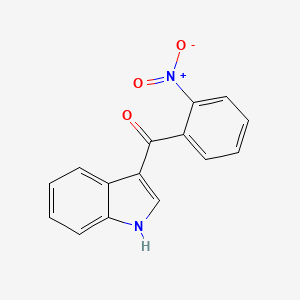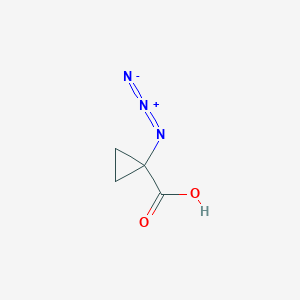
1-Azidocyclopropane-1-carboxylic acid
概要
説明
1-Azidocyclopropane-1-carboxylic acid is a unique organic compound characterized by the presence of an azido group attached to a cyclopropane ring, which is further connected to a carboxylic acid group
準備方法
The synthesis of 1-azidocyclopropane-1-carboxylic acid typically involves the following steps:
Cyclopropanation: The initial step involves the formation of the cyclopropane ring. This can be achieved through the reaction of an alkene with a diazo compound in the presence of a transition metal catalyst.
化学反応の分析
1-Azidocyclopropane-1-carboxylic acid undergoes several types of chemical reactions:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Oxidation Reactions: The carboxylic acid group can be oxidized to form various oxidized derivatives, such as carboxylates or peroxides.
Common reagents and conditions used in these reactions include sodium azide, dimethylformamide, transition metal catalysts, and reducing agents like lithium aluminum hydride.
科学的研究の応用
1-Azidocyclopropane-1-carboxylic acid has several scientific research applications:
Synthetic Chemistry: It serves as a versatile intermediate in the synthesis of various complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound can be used in the preparation of novel materials with unique properties, such as polymers and nanomaterials.
Biological Studies: It can be employed in the study of biological processes involving azido groups, such as bioorthogonal chemistry and click chemistry.
Medicinal Chemistry:
作用機序
The mechanism of action of 1-azidocyclopropane-1-carboxylic acid primarily involves its reactivity due to the presence of the azido group. The azido group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological targets. For example, in bioorthogonal chemistry, the azido group can undergo cycloaddition reactions with alkynes to form stable triazole linkages, which can be used to label and track biomolecules.
類似化合物との比較
1-Azidocyclopropane-1-carboxylic acid can be compared with other azido-containing compounds and cyclopropane derivatives:
1-Azido-2-methylpropane: Similar to this compound, this compound contains an azido group but lacks the carboxylic acid functionality, making it less versatile in synthetic applications.
Cyclopropane-1-carboxylic acid: This compound lacks the azido group, which limits its reactivity in certain types of chemical reactions, such as cycloadditions.
1-Azido-3-chloropropane: This compound contains both an azido group and a halogen, making it useful for different substitution reactions but less stable compared to this compound.
特性
IUPAC Name |
1-azidocyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2/c5-7-6-4(1-2-4)3(8)9/h1-2H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZENIERUTZCOJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)O)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90509633 | |
| Record name | 1-Azidocyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90509633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82998-00-3 | |
| Record name | 1-Azidocyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90509633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Methoxy-3-(toluene-4-sulfonyl)-2,3,4,5-tetrahydro-benzo[d]azepin-1-one](/img/structure/B1660683.png)
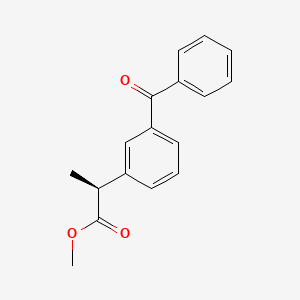
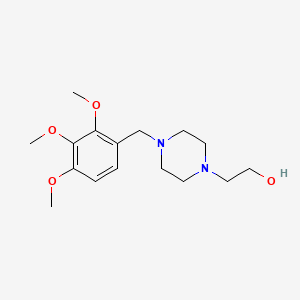


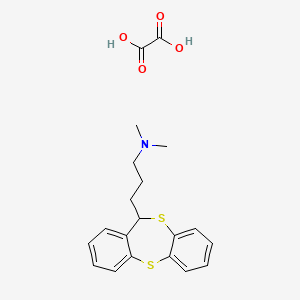
![Bis[rhodium(A,A,A#,A#-tetramethyl-1,3-benzenedipropionic acid)]](/img/structure/B1660689.png)
![Pyrrolidine, 1-[4-(2-naphthalenyloxy)butyl]-](/img/structure/B1660691.png)
![Morpholine, 4-[4-(2-naphthalenyloxy)butyl]-](/img/structure/B1660692.png)
